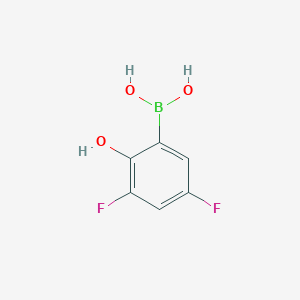

3,5-Difluoro-2-hydroxyphenylboronic acid

Descripción general

Descripción

3,5-Difluoro-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, including 3,5-difluoro-2-hydroxyphenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other organic compounds in these reactions.

Mode of Action

The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, contributing to the production of various pharmaceuticals, agrochemicals, and materials . The downstream effects of these reactions depend on the specific compounds being synthesized.

Pharmacokinetics

It’s known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature. Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .

Actividad Biológica

3,5-Difluoro-2-hydroxyphenylboronic acid (CAS: 1150114-51-4) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : C₆H₅BF₂O₃

- Molecular Weight : 173.91 g/mol

- IUPAC Name : (3,5-difluoro-2-hydroxyphenyl)boronic acid

- Purity : Typically ≥ 97%

The presence of fluorine atoms in its structure enhances the compound's acidity and lipophilicity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Studies

A study investigated the antimicrobial efficacy of various phenylboronic acids, including derivatives of this compound. The results are summarized in Table 1:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16 |

| Aspergillus niger | 8 | |

| Escherichia coli | 32 | |

| Bacillus cereus | 4 |

These findings suggest that the compound has moderate to strong activity against certain fungal and bacterial strains, particularly against Bacillus cereus, where it outperformed some known antifungal agents like Tavaborole (AN2690) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study focused on its effects on human lung cancer cells (A549) revealed significant cytotoxicity at varying concentrations. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: A549 Cell Line

In vitro tests conducted on the A549 cell line demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : Approximately 50% at a concentration of 10 µM after 48 hours.

- Apoptosis Induction : Increased levels of caspase-3 and caspase-9 were observed, indicating a mitochondrial pathway of apoptosis.

These results highlight the potential of this compound as a lead for developing new anticancer agents .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar to other boronic acids, it may inhibit enzymes such as leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis in pathogens.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death in cancer cells.

- Interference with Cellular Signaling Pathways : Modulation of pathways involved in cell proliferation and apoptosis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,5-Difluoro-2-hydroxyphenylboronic acid has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of boronic acid derivatives that exhibit potent anticancer activity. The incorporation of the difluoro group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer therapy .

Targeting Enzymes

This compound has been shown to act as an inhibitor for certain enzymes, including proteases and kinases. The boronic acid moiety allows for reversible covalent bonding with active site residues, which is crucial for the design of inhibitors targeting specific pathways involved in cancer progression .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules.

Cross-Coupling Reactions

It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the boron atom facilitates the coupling with aryl halides or other electrophiles, allowing for the formation of biaryl compounds that are significant in pharmaceutical and materials chemistry.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic acids. |

| Boronate Ester Formation | Used to create esters that can be further functionalized. |

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of sensors and advanced materials.

Sensor Development

Research indicates that this compound can be utilized in the fabrication of sensors for detecting glucose and other biomolecules. The ability to form stable complexes with diols makes it suitable for sensing applications .

Environmental Applications

Emerging studies suggest potential applications in environmental monitoring, particularly in detecting pollutants and heavy metals through chelation mechanisms.

Propiedades

IUPAC Name |

(3,5-difluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZXNOGEVAESIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402539 | |

| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-51-4 | |

| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.